2-(Piperazin-1-yl)-5,6-dihydro-4H-1,3-thiazine dihydrochloride
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Overview
Description
2-(Piperazin-1-yl)-5,6-dihydro-4H-1,3-thiazine dihydrochloride is a heterocyclic compound that contains both piperazine and thiazine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-5,6-dihydro-4H-1,3-thiazine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperazine with a thiazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts has been reported as an effective method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-5,6-dihydro-4H-1,3-thiazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or thiazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations. For example, the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base in cyclization reactions has been reported to yield high-purity products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine or thiazine rings.
Scientific Research Applications
2-(Piperazin-1-yl)-5,6-dihydro-4H-1,3-thiazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-5,6-dihydro-4H-1,3-thiazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of nitrogen and sulfur atoms in its structure allows it to form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and thiazine derivatives, such as:
- Piperazine
- Thiazine
- 1,4-Diazine
- 1,3-Thiazole
Uniqueness
What sets 2-(Piperazin-1-yl)-5,6-dihydro-4H-1,3-thiazine dihydrochloride apart is its combined piperazine-thiazine structure, which imparts unique chemical and biological properties. This dual-ring system enhances its versatility in various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2-piperazin-1-yl-5,6-dihydro-4H-1,3-thiazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S.2ClH/c1-2-10-8(12-7-1)11-5-3-9-4-6-11;;/h9H,1-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDHCBIGLGBQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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